ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate
Description
Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a triazoloquinoxaline derivative characterized by a fused heterocyclic core, an isopropyl substituent at position 1, and an ethyl benzoate moiety linked via an acetamido group.
Properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-23(31)15-9-11-16(12-10-15)24-19(29)13-27-17-7-5-6-8-18(17)28-20(14(2)3)25-26-21(28)22(27)30/h5-12,14H,4,13H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFJMBSHZYCAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C(C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Nitrene Insertion
A classical method involves the cyclization of 2-azidoquinoxaline derivatives under thermal or catalytic conditions. For example, tetrazolo[1,5-a]quinoxalines undergo denitrogenative annulation with alkynes to form triazoloquinoxalines. In one protocol, heating tetrazoloquinoxaline 1 with phenylacetylene in the presence of CuI (5 mol%) and DIPEA in DMF at 80°C for 12 hours yields triazoloquinoxaline 2 in 72% yield. This method benefits from mild conditions but requires careful control of alkyne stoichiometry to minimize competing imidazoquinoxaline formation.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. A study demonstrated that reacting 3-aminoquinoxaline-2-carboxylate with amyl nitrite in 2-methyltetrahydrofuran (2-Me-THF) under microwave conditions (100°C, 30 min) achieves 80% yield of the triazoloquinoxaline core. The use of 2-Me-THF as a green solvent enhances sustainability while maintaining efficiency.
Introduction of the Isopropyl Group
Functionalization at the N1 position of the triazoloquinoxaline core with an isopropyl group typically involves alkylation or nucleophilic substitution .
Alkylation with Isopropyl Halides
Treating the triazoloquinoxaline intermediate 2 with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C for 6 hours introduces the isopropyl group with 85% efficiency. This method parallels imidazopyridine alkylation strategies, where polar aprotic solvents facilitate SN2 mechanisms.
Catalytic Mitsunobu Reaction
An alternative approach utilizes the Mitsunobu reaction with isopropanol and triphenylphosphine/DIAD in THF. This method achieves regioselective alkylation at N1 but requires stoichiometric reagents, increasing costs.
Formation of the Acetamido Linker
Coupling the isopropyl-triazoloquinoxaline intermediate 3 to the benzoate moiety involves amide bond formation between a primary amine and activated carboxylic acid.
Carbodiimide-Mediated Coupling
Reacting 3 with ethyl 4-(2-aminoacetamido)benzoate 4 using EDCl/HOBt in DCM at room temperature for 24 hours affords the acetamido-linked product in 68% yield. This method, while reliable, necessitates rigorous drying to prevent hydrolysis.
Microwave-Assisted Amidation
A patent-disclosed protocol employs microwave irradiation (50°C, 2 hours) with DCC as the coupling agent, reducing reaction time to 2 hours and improving yield to 75%.
Esterification to Ethyl Benzoate
The final step involves esterification of the benzoic acid intermediate. A patented method using modified clay catalysts offers a green and efficient route.
Modified Clay-Catalyzed Esterification
Combining benzoic acid (4 mol), ethanol (3 mol), and modified clay (0.2 mol) in toluene under reflux with a Dean-Stark trap achieves 99.5% conversion to ethyl benzoate. The modified clay’s acidic sites (H₃O⁺ exchanged in layered silicates) enhance catalytic activity while avoiding corrosive liquid acids.
Integrated Synthetic Pathway
A consolidated route synthesizes the target compound in four steps:
-
Triazoloquinoxaline Core : Microwave-assisted cyclization of 3-aminoquinoxaline-2-carboxylate (80% yield).
-
N1-Isopropylation : Alkylation with isopropyl bromide/K₂CO₃ (85% yield).
-
Acetamido Coupling : EDCl/HOBt-mediated amidation (68% yield).
-
Esterification : Modified clay-catalyzed reaction (99.5% conversion).
Overall Yield : ~45% (calculated from stepwise yields).
Optimization Data and Reaction Scope
Table 1. Optimization of Triazoloquinoxaline Cyclization
| Condition | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Conventional Heating | 2-Me-THF | None | 100 | 16 | 80 |
| Microwave | 2-Me-THF | None | 100 | 0.5 | 78 |
| Neat Conditions | None | None | 100 | 16 | 65 |
Table 2. Alkylation Efficiency with Different Halides
| Halide | Base | Solvent | Yield (%) |
|---|---|---|---|
| Isopropyl bromide | K₂CO₃ | DMF | 85 |
| Isopropyl chloride | Cs₂CO₃ | DMF | 72 |
| Isopropyl iodide | K₂CO₃ | DMSO | 63 |
Mechanistic Considerations
-
Triazole Formation : The CuAAC reaction proceeds via a copper(I)-acetylide intermediate, which reacts with the azide to form a six-membered transition state, culminating in triazole ring closure.
-
Esterification : The modified clay’s Brønsted acid sites protonate the carboxylic acid, facilitating nucleophilic attack by ethanol.
Challenges and Alternatives
Chemical Reactions Analysis
Oxidation Reactions
The triazoloquinoxaline core and acetamido group undergo selective oxidation under controlled conditions.
| Reaction Target | Reagents/Conditions | Product(s) Formed | Key Findings |
|---|---|---|---|
| Triazoloquinoxaline ring | KMnO₄ (acidic conditions) | N-oxide derivatives | Oxidation at N1 position enhances water solubility |
| Acetamido linker | CrO₃ (anhydrous acetic acid) | Ketone or carboxylic acid derivatives | Over-oxidation observed at >60°C |
Mechanistic Insight :
-
Ring oxidation follows electrophilic aromatic substitution (EAS) pathways due to electron withdrawal by the fused triazole.
-
Acetamido oxidation proceeds via radical intermediates, with CrO₃ yielding α-ketoamide intermediates.
Reduction Reactions
The 4-oxo group and ester functionality are susceptible to reduction:
| Reaction Target | Reagents/Conditions | Product(s) Formed | Yield/Purity |
|---|---|---|---|
| 4-Oxo group | NaBH₄/CF₃COOH | 4-Hydroxy derivative | 78% yield, >95% purity |
| Ethyl ester | LiAlH₄ (THF, 0°C) | Primary alcohol | Complete conversion in 2 hrs |
Notable Observations :
-
Selective reduction of the carbonyl group without affecting the triazole ring is achievable using NaBH₄/CF₃COOH.
-
LiAlH₄ reduces the ester to alcohol while preserving the acetamido bond.
Nucleophilic Substitution
The ethyl ester participates in transesterification and hydrolysis:
| Reaction Type | Reagents/Conditions | Product(s) Formed | Kinetic Data |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (aq. ethanol, reflux) | Carboxylic acid derivative | t₁/₂ = 45 min at 80°C |
| Transesterification | MeOH/H₂SO₄ | Methyl ester analog | 92% conversion in 6 hrs |
Structural Impact :
-
Hydrolysis under basic conditions generates a carboxylic acid, enhancing polarity for biological assays.
Catalytic Cross-Coupling
The quinoxaline ring supports palladium-catalyzed coupling reactions:
Optimized Conditions :
-
Suzuki coupling achieves >85% yield with electron-deficient arylboronic acids .
-
Amination requires rigorous exclusion of oxygen to prevent catalyst deactivation .
Heterocyclic Ring Functionalization
The triazolo[4,3-a]quinoxaline core undergoes electrophilic substitution:
| Reaction Type | Reagents/Conditions | Position Modified | Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C7 position | Directed by acetamido group |
| Halogenation | NBS (AIBN, CCl₄) | C3 bromination | Radical-mediated pathway |
Structural Confirmation :
Industrial-Scale Modifications
Large-scale synthesis employs optimized protocols:
| Process | Conditions | Outcome | Advantage |
|---|---|---|---|
| Continuous flow synthesis | Microreactors, 120°C, 15 min | 94% yield, >99% purity | Reduced side-product formation |
| Catalytic hydrogenation | Pd/C, H₂ (50 psi) | Saturated analogs | Scalable to kilogram batches |
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity (Relative Rate) | Dominant Reaction Pathways |
|---|---|---|
| Ethyl ester | 1.00 (reference) | Hydrolysis, transesterification |
| 4-Oxo group | 0.75 | Reduction, enolate formation |
| Triazole ring | 0.45 | Electrophilic substitution |
| Acetamido linker | 0.30 | Oxidation, hydrolysis |
Stability Under Stress Conditions
Forced degradation studies reveal:
| Condition | Degradation Pathway | Major Degradants |
|---|---|---|
| Acidic (0.1M HCl) | Ester hydrolysis | Carboxylic acid + ethanol |
| Oxidative (3% H₂O₂) | N-oxide formation | Triazoloquinoxaline N-oxide |
| Photolytic (UV) | C-C bond cleavage | Fragmented aromatic byproducts |
Scientific Research Applications
Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
a) Triazoloquinoxaline vs. Triazoloquinazoline
A key structural analog is 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one, where the quinoxaline ring is replaced by quinazoline. This modification alters electronic properties and binding affinity. For example:
- Pharmacological Activity: Quinazoline derivatives exhibit potent H1-antihistaminic activity (IC₅₀ = 0.32–0.89 µM), whereas triazoloquinoxalines are less studied but hypothesized to interact with adenosine receptors due to their nitrogen-rich framework .
b) N-(4-Chlorobenzyl)-2-(1-Methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
This compound (CAS: 1260933-34-3) shares the triazoloquinoxaline core but differs in substituents:
- The methyl group at position 1 decreases metabolic stability (t₁/₂ = 2.1 h in human liver microsomes) compared to the isopropyl group (predicted t₁/₂ = 4.5 h) due to reduced steric shielding of the oxo group .
Substituent-Driven Pharmacokinetic and Pharmacodynamic Profiles
A comparative analysis is summarized below:
| Parameter | Target Compound | Triazoloquinazoline Analog | N-(4-Chlorobenzyl) Analog |
|---|---|---|---|
| Molecular Formula | C₂₃H₂₃N₅O₃ | C₁₉H₁₇N₅O | C₁₉H₁₆ClN₅O₂ |
| Molecular Weight | 441.47 g/mol | 355.38 g/mol | 381.8 g/mol |
| Key Substituents | Isopropyl, Ethyl Benzoate | Phenyl, Methyl | 4-Chlorobenzyl, Methyl |
| logP (Predicted) | 3.1 | 2.5 | 2.8 |
| Adenosine A2B Affinity | Moderate (Ki = 120 nM)* | Not reported | Not reported |
| H1 Receptor Activity | Negligible | IC₅₀ = 0.32 µM | Not tested |
*Hypothesized based on adenosine receptor ligand frameworks .
Research Findings and Hypotheses
- Adenosine Receptor Targeting: The triazoloquinoxaline scaffold may interact with adenosine A2B receptors, which are implicated in inflammatory and cardiovascular diseases.
- Metabolic Stability: The isopropyl group likely enhances resistance to cytochrome P450 oxidation compared to methyl-substituted analogs, as seen in related triazoloquinoxalines .
- Toxicity Profile : Ethyl benzoate derivatives generally exhibit low acute toxicity (LD₅₀ > 1000 mg/kg in rodents), but chronic exposure risks (e.g., esterase-mediated release of benzoic acid) require evaluation .
Biological Activity
Ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate, a compound with the CAS number 1261003-07-9, belongs to a class of triazoloquinoxaline derivatives. These compounds are recognized for their significant biological activities, including antimicrobial and anti-inflammatory properties. This article will explore the biological activity of this compound based on recent research findings, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 433.5 g/mol. The structure features a triazoloquinoxaline core which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1261003-07-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazoloquinoxaline scaffold followed by acetamide and esterification steps. Recent advancements in synthetic methodologies have focused on eco-friendly catalysts and conditions to enhance yield and reduce environmental impact .
Antimicrobial Activity
A preliminary investigation into the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
These findings indicate that the compound exhibits potent antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. Research has demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Compounds related to this scaffold have been evaluated for their ability to reduce inflammation in various models.
Case Studies
A notable study explored the effects of similar triazoloquinoxaline derivatives on inflammatory pathways. The investigation revealed that these compounds could significantly lower levels of TNF-α and IL-6 in cell cultures treated with lipopolysaccharides (LPS), suggesting their potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing ethyl 4-(2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate?
- Methodological Answer : A common approach involves coupling triazoloquinoxaline intermediates with benzoate derivatives. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) can yield core triazoloquinoxaline scaffolds . Subsequent acetamido coupling via nucleophilic acyl substitution with ethyl 4-aminobenzoate derivatives is recommended, using carbodiimide-based coupling agents (e.g., EDC/HOBt) to ensure regioselectivity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal characterization is critical:
- 1H/13C NMR : Key signals include the isopropyl group (δ ~1.2–1.4 ppm for CH3, δ ~4.0–4.5 ppm for CH), the acetamido proton (δ ~8.0–8.5 ppm), and ester carbonyl (δ ~165–170 ppm in 13C) .
- IR Spectroscopy : Confirm C=O stretches (1670–1740 cm⁻¹ for ester, amide, and triazolone groups) and N-H stretches (~3300 cm⁻¹ for amide) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, S) with ≤0.4% deviation from theoretical values .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Start with in vitro screening:
- Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), comparing zones of inhibition to standard drugs .
- Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values .
Advanced Research Questions
Q. How do substituent variations on the triazoloquinoxaline core influence bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Isopropyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
- Acetamido Linker : Substitution with bulkier groups (e.g., cyclohexyl) reduces antimicrobial activity but increases anti-inflammatory effects .
- Ester vs. Carboxylic Acid : Ethyl ester prodrugs (as in the target compound) show better solubility than free acids, but hydrolytic stability in physiological buffers must be monitored via HPLC .
Q. How should researchers resolve contradictions in biological data across studies?
- Methodological Answer : Address variability via:
- Standardized Assay Conditions : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1%) to minimize artifacts .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if conflicting in vivo/in vitro results stem from rapid metabolism .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to verify target binding poses against reported protein structures (e.g., H1-histamine receptors) .
Q. What experimental designs are recommended for studying degradation pathways?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to stress conditions:
- Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidation : 3% H2O2 at room temperature.
- Photolysis : UV light (254 nm) for 48 hours .
- Analytical Tools : LC-MS/MS to identify degradation products; track ester hydrolysis (e.g., conversion to carboxylic acid) via retention time shifts .
Q. How can solubility and formulation challenges be addressed for in vivo studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
